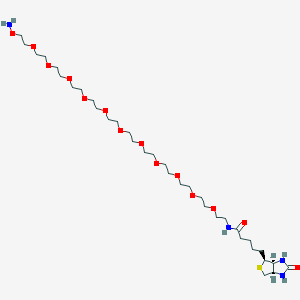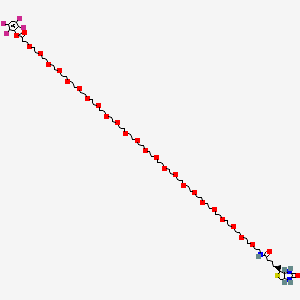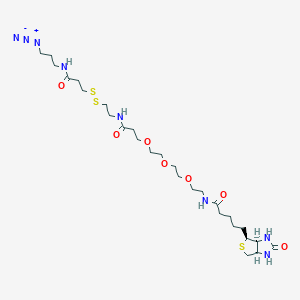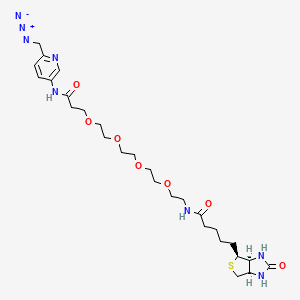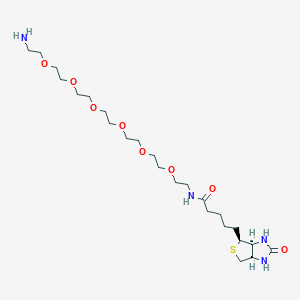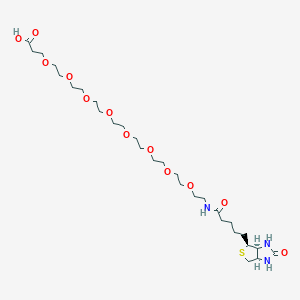
BMS-214662 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-214662 is a Farnesyltransferase inhibitor , is also a nonsedating benzodiazepine derivative with potential antineoplastic activity. BMS-214662 inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.
Applications De Recherche Scientifique
Antitumor and Apoptotic Properties
BMS-214662 HCl is primarily recognized for its potent antitumor properties. It functions as a selective inhibitor of farnesyltransferase (FTI), exhibiting significant apoptotic and cytotoxic activity against various human tumor cell lines. Interestingly, the presence of a mutant ras oncogene is not necessary for its effectiveness, which broadens its potential application in cancer treatment. It has demonstrated curative responses in several human tumor xenografts, including colon, pancreatic, lung, and bladder carcinomas. Its potency is emphasized by its apoptotic superiority compared to other FTIs, showcasing robust cell-selective cytotoxic activity against diverse cell lines with varied histology. Notably, even cells resistant to standard cytotoxic agents remain susceptible to this compound (Rose et al., 2001).
Differential Pharmacology and Efficacy in Tumor Models
This compound has a distinct pharmacological profile compared to other FTIs. While it shares similar activity against farnesyltransferase in vitro and in cells, it diverges significantly in its apoptotic potency and tumor-regressing activity in vivo. It has shown remarkable apoptotic potency, especially in inducing apoptosis in tumors like the HCT-116 human colon tumor. This effect is not mirrored by other structurally similar FTIs, indicating a unique action mechanism beyond mere FT inhibition. Its ability to activate specific pathways, such as the c-Jun-NH2-terminal kinase pathway, further distinguishes its action from other FTIs (Manne et al., 2004).
Effects on Leukemia Cells
This compound has shown promising results in inducing apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells, including those resistant to nucleoside analogs. The drug triggers apoptosis through various mechanisms, including loss of mitochondrial membrane potential, activation of caspases, and reduction in anti-apoptotic protein levels. This property makes it a potential candidate for treating chemoresistant B-CLL and offers an alternative therapy for relapsed or resistant cases. Moreover, its selective apoptosis-inducing capability on CML stem/progenitor cells, particularly in combination with tyrosine kinase inhibitors, underscores its potential for treating chronic phase CML and addressing the challenge of molecular persistence and relapse (Marzo et al., 2004; Pellicanò et al., 2008; Copland et al., 2008).
Propriétés
Numéro CAS |
95981-08-9 |
|---|---|
Formule moléculaire |
C25H24ClN5O2S2 |
Poids moléculaire |
526.07 |
Nom IUPAC |
(R)-1-((1H-imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride |
InChI |
InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1 |
Clé InChI |
LBPFLNDUCNNGPS-GNAFDRTKSA-N |
SMILES |
N#CC1=CC=C2N(CC3=CN=CN3)C[C@@H](CC4=CC=CC=C4)N(S(=O)(C5=CC=CS5)=O)CC2=C1.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ARQ171; ARQ 171; ARQ-171; BMS214662; BMS214662; BMS-214662 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


